molecular formula C8H17NO2S B2873189 2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol CAS No. 1696695-42-7

2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol

Cat. No. B2873189
CAS RN: 1696695-42-7
M. Wt: 191.29
InChI Key: HENIIDWLIYRDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol” is a chemical substance with the molecular formula C8H17NO2S . It has a molecular weight of 191.29 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

The compound “2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I have access to.

Scientific Research Applications

Metal-Free Photosensitization in Organic Synthesis

The 1,2-aminoalcohol motif, to which 2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol is related, is crucial in high-value organic molecules, including pharmaceuticals and natural products. A study by Patra et al. (2021) in Nature Catalysis discusses a metal-free photosensitization protocol for installing both amine and alcohol functionalities into alkene feedstocks in a single step. This method is significant for its use in various synthetic endeavors due to its convergent synthesis and mild reaction conditions (Patra, M. Das, C. Daniliuc, & F. Glorius, 2021).

Site-Directed Conjugation in Protein Modification

Geoghegan and Stroh (1992) in Bioconjugate Chemistry explore the use of 2-amino alcohol structures in proteins and peptides for site-directed labeling with biotin or a fluorescent reporter. This method involves oxidizing the 2-amino alcohol by periodate to generate an aldehyde, which is then tagged (Geoghegan & J. Stroh, 1992).

Inhibition of Corrosion of Iron

In the field of materials science, Kaya et al. (2016) in the Journal of Molecular Liquids demonstrate the use of density functional theory (DFT) calculations and molecular dynamics simulations to study the corrosion inhibition performances of certain thiazole and thiadiazole derivatives, which include 2-amino alcohol structures, against corrosion of iron (Kaya et al., 2016).

Development of New Calcium Indicators and Buffers

Tsien's research (1980) in Biochemistry discusses the synthesis of new high-affinity buffers and optical indicators for Ca2+ using the parent compound BAPTA. This compound is a relative of the well-known chelator EGTA and shows promise in biomedical research due to its high selectivity and speed in taking up and releasing Ca2+ (R. Tsien, 1980).

Application in Selective Liquid Phase Oxidation

Biella et al. (2002) in Catalysis Today report on the new applications of gold catalysts for selective oxidation of organic molecules, including polyhydroxylated aliphatic molecules and α- and β-aminoalcohols. Their research underscores the importance of these structures in organic synthesis (Biella et al., 2002).

Safety And Hazards

The safety information available indicates that “2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[4-(aminomethyl)thian-4-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c9-7-8(11-4-3-10)1-5-12-6-2-8/h10H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENIIDWLIYRDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol

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